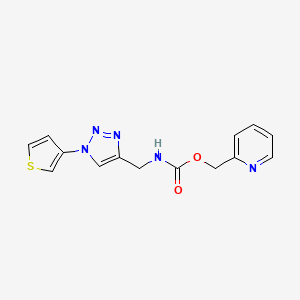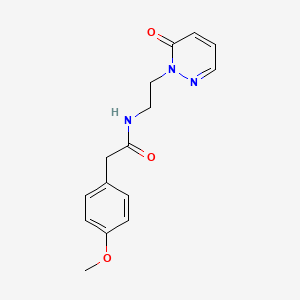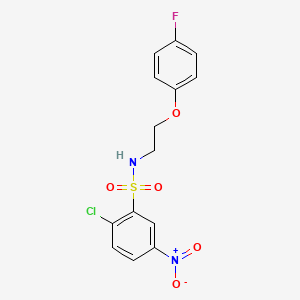![molecular formula C26H30N6O3 B2365683 2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1030125-93-9](/img/structure/B2365683.png)
2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel 5-HT1A receptor agonist . The 5-HT1A receptor is implicated in the pathophysiology of major neuropsychiatric disorders . Therefore, functional imaging of 5-HT1A receptors by positron emission tomography (PET) may contribute to the understanding of its role in those pathologies and their therapeutics .
Synthesis Analysis
The synthesis of this compound was achieved by reacting desmethyl-MMP with [11C]CH3OTf . The radiosynthesis of [11C]MMP was achieved in 30±5% yield at EOS with a specific activity of 2,600±500 Ci/mmol .Aplicaciones Científicas De Investigación
Design and Synthesis: The researchers designed and synthesized the triazole-pyrimidine hybrid compounds. These compounds were characterized using techniques such as mass spectra, ^1H NMR, ^13C NMR, and single X-ray diffraction analysis .
Neuroprotective Activity: Among the 14 synthesized compounds, six (ZA2 to ZA6 and intermediate S5) exhibited significant neuroprotective activity. They reduced the expression of the endoplasmic reticulum (ER) chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Anti-neuroinflammatory Properties: Several compounds (ZA3-ZA5, ZB2-ZB6, and intermediate S5) demonstrated anti-neuroinflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Molecular Docking: A molecular docking study revealed favorable interactions between the lead compounds and active residues of ATF4 and NF-kB proteins, suggesting their potential as neuroprotective and anti-neuroinflammatory agents .
Energetic Materials
While not directly related to neuroprotection, the compound’s structure may have implications for energetic materials. A study based on X-ray diffraction explored the relationship between weak interactions and sensitivity of energetic materials. The compound’s fused ring structure could be relevant for next-generation energetic materials .
5-HT1A Receptor Agonist Radioligand
Another application involves the synthesis of a related compound, 2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5-(2H,4H)-dione. This compound was evaluated as a 5-HT1A receptor agonist radioligand in nonhuman primates .
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” are the proteins ATF4 and NF-kB . These proteins play a crucial role in the regulation of neuroinflammation and neuroprotection .
Mode of Action
The compound “2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” interacts with its targets, ATF4 and NF-kB, through favorable interactions with their active residues . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound “2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . The downstream effects include reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The molecular and cellular effects of the action of “2-butyl-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” include significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Direcciones Futuras
The development of a successful 5-HT1A receptor agonist radiotracer in living brain has not been reported . Therefore, it is of great interest to develop a radiotracer that will permit valid quantification of 5-HT1A receptor binding . This compound, as a superior agonist PET ligand compared with [11C]MPT, shows quantifiable, specific binding in vivo to 5-HT1A receptors in baboons . This could be a promising direction for future research.
Propiedades
IUPAC Name |
2-butyl-6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-3-4-13-23-27-25-19-9-5-6-10-20(19)31(26(34)32(25)28-23)18-24(33)30-16-14-29(15-17-30)21-11-7-8-12-22(21)35-2/h5-12H,3-4,13-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOTYSPGQFNKTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2365600.png)

![2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2365602.png)
![(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2365604.png)



![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2365611.png)


![(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2365616.png)
![N-[3-(2-bromoethyl)phenyl]acetamide](/img/structure/B2365617.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2365620.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2365623.png)